molecular formula C17H13Cl2NO2S2 B2946094 2,5-dichloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1421490-33-6

2,5-dichloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2946094
CAS RN: 1421490-33-6
M. Wt: 398.32
InChI Key: KYEYNGLBVXZHHL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide involves its ability to bind to certain proteins and disrupt their interactions. This compound has been shown to bind to the protein Hsp90, which is involved in the regulation of various cellular processes. By disrupting the interactions of Hsp90, this compound could potentially affect the function of other proteins and pathways in the cell.
Biochemical and Physiological Effects:
Studies have shown that 2,5-dichloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide can affect various biochemical and physiological processes in cells. This compound has been shown to inhibit the growth of certain cancer cells, possibly through its effects on protein-protein interactions. Additionally, this compound has been shown to affect the activity of certain enzymes, which could have implications for various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide in lab experiments is its ability to disrupt protein-protein interactions, which could provide valuable insights into the mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2,5-dichloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide. One area of interest is the development of more potent and selective compounds that could be used as tools for studying protein-protein interactions. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of this compound, as well as its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 2,5-dichloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide involves several steps, including the reaction of 2,5-dichlorobenzoyl chloride with 2-thiophenemethanol, followed by the reaction of the resulting intermediate with 2-thiophenemethylamine. The final product is obtained through the reaction of this intermediate with 2-thiophenemethylamine hydrochloride.

Scientific Research Applications

2,5-dichloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying protein-protein interactions. This compound has been shown to bind to certain proteins and disrupt their interactions, which could provide valuable insights into the mechanisms of various biological processes.

properties

IUPAC Name

2,5-dichloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S2/c18-10-3-5-13(19)12(8-10)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8,16,21H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEYNGLBVXZHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-N-({5-[hydroxy(thiophen-2-YL)methyl]thiophen-2-YL}methyl)benzamide

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